molecular formula C9H6BrN3O B13572529 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13572529
M. Wt: 252.07 g/mol
InChI Key: HOIKSIPJDQCYRU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring.

  • Step 1: Synthesis of Azide

      Reagents: Sodium azide, 4-bromobenzyl chloride

      Conditions: Reflux in an appropriate solvent (e.g., DMF)

      Product: 4-bromobenzyl azide

  • Step 2: Cycloaddition Reaction

      Reagents: 4-bromobenzyl azide, propargyl aldehyde

      Catalyst: Copper(I) iodide

      Conditions: Room temperature, in the presence of a base (e.g., triethylamine)

      Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Sodium thiolate in DMF

Major Products

    Oxidation: 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid

    Reduction: 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-methanol

    Substitution: 2-(4-Aminophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Scientific Research Applications

2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The triazole ring provides stability and specificity to the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
  • 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
  • 2-(4-Methylphenyl)-2H-1,2,3-triazole-4-carbaldehyde

Uniqueness

2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity to biological targets compared to its chloro, fluoro, and methyl analogs.

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

2-(4-bromophenyl)triazole-4-carbaldehyde

InChI

InChI=1S/C9H6BrN3O/c10-7-1-3-9(4-2-7)13-11-5-8(6-14)12-13/h1-6H

InChI Key

HOIKSIPJDQCYRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2N=CC(=N2)C=O)Br

Origin of Product

United States

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